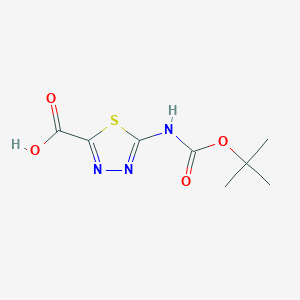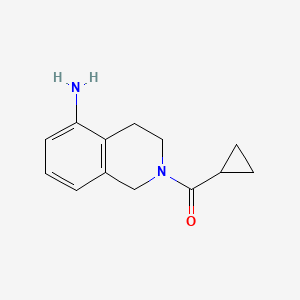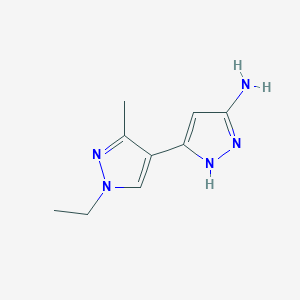
2-Azido-1-methoxy-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azido-1-methoxy-4-methylbenzene: is an organic compound with the molecular formula C8H9N3O It is a derivative of benzene, where the benzene ring is substituted with an azido group (N3), a methoxy group (OCH3), and a methyl group (CH3)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-methoxy-4-methylbenzene typically involves the following steps:
Nitration: The starting material, 1-methoxy-4-methylbenzene (anisole), undergoes nitration to introduce a nitro group at the para position relative to the methoxy group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures.
Azidation: The diazonium salt is then treated with sodium azide to replace the diazonium group with an azido group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Azido-1-methoxy-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, solvents like dimethylformamide (DMF), and moderate temperatures.
Cycloaddition: Alkynes, copper catalysts, and solvents like tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
科学的研究の応用
2-Azido-1-methoxy-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocycles and other complex molecules.
Biology: Employed in bioconjugation techniques, where the azido group can be used to label biomolecules.
Medicine: Investigated for its potential in drug discovery, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-Azido-1-methoxy-4-methylbenzene is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper ions, which facilitate the formation of the triazole ring. The methoxy and methyl groups on the benzene ring can influence the reactivity and selectivity of these reactions by providing electronic and steric effects.
類似化合物との比較
Similar Compounds
1-Azido-4-methylbenzene: Lacks the methoxy group, resulting in different reactivity and applications.
2-Azido-1-methoxybenzene: Lacks the methyl group, affecting its chemical properties and uses.
4-Azido-1-methoxy-2-methylbenzene: Positional isomer with different reactivity due to the arrangement of substituents.
Uniqueness
2-Azido-1-methoxy-4-methylbenzene is unique due to the presence of both the methoxy and methyl groups, which can influence its reactivity and selectivity in chemical reactions. The combination of these substituents makes it a valuable compound for various synthetic applications and research studies.
特性
IUPAC Name |
2-azido-1-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-6-3-4-8(12-2)7(5-6)10-11-9/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVOULLTYPCARK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]anilinehydrochloride,cis](/img/structure/B13528646.png)

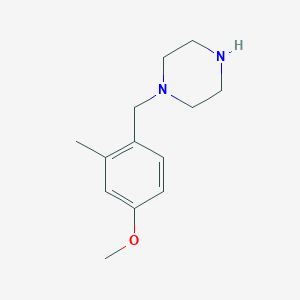
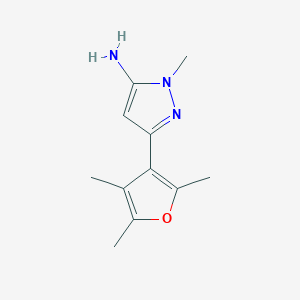
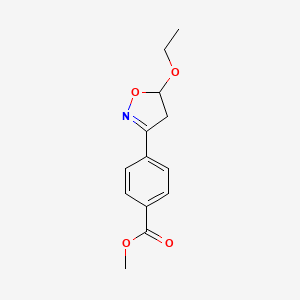


![Cyclohexanone, 3-[(4-methylphenyl)thio]-](/img/structure/B13528685.png)
![1,2,5-Triazaspiro[2.5]oct-1-ene](/img/structure/B13528692.png)
